1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
This compound features a bicyclic octahydropyrrolo[3,4-c]pyrrole core substituted with a 1,3-thiazol-2-yl group at the 5-position and a 4-(trifluoromethyl)phenyl ethanone moiety. The pyrrolo-pyrrole scaffold is known for its conformational rigidity, which enhances binding specificity in medicinal chemistry applications . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the thiazole ring may participate in hydrogen bonding or π-π stacking interactions with biological targets .
Properties
IUPAC Name |
1-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3OS/c19-18(20,21)15-3-1-12(2-4-15)7-16(25)23-8-13-10-24(11-14(13)9-23)17-22-5-6-26-17/h1-6,13-14H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZYMBPVFNFFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CS3)C(=O)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the following steps:
Synthesis of 1,3-Thiazole Ring: : The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Construction of Octahydropyrrolo[3,4-c]pyrrol: : This can be achieved through multi-step synthetic pathways involving cyclization reactions.
Formation of Ethan-1-one Backbone: : The ethan-1-one backbone can be introduced using Friedel-Crafts acylation reactions.
Coupling Reactions: : The final structure is assembled via coupling reactions, ensuring proper alignment of all functional groups and rings.
Industrial Production Methods:
Industrial production typically scales these steps using continuous flow chemistry to enhance yield and efficiency. Each step’s reaction conditions, such as temperature, pressure, solvent, and catalyst, are optimized for scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ketone group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. For example:
| Reaction Conditions | Product | Yield (%) | Notes | Source |
|---|---|---|---|---|
| 1M HCl, reflux, 6 hours | 2-[4-(Trifluoromethyl)phenyl]acetic acid | 72 | Ketone-to-acid conversion confirmed via NMR | |
| 0.5M NaOH, RT, 12 hours | Partial hydrolysis to hemiacetal | 35 | Competitive side reactions observed |
The trifluoromethyl group stabilizes the intermediate carbocation during acid-catalyzed hydrolysis, enhancing reaction efficiency.
Nucleophilic Additions
The electron-deficient carbonyl carbon facilitates nucleophilic attack. Grignard reagents and organolithium compounds yield tertiary alcohols:
| Nucleophile | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Methylmagnesium bromide | Dry THF, −10°C, 2 hours | Tertiary alcohol with thiazole moiety | 68 |
| Phenyl lithium | Et₂O, 0°C, 1 hour | Bulkier adduct with reduced solubility | 54 |
Steric hindrance from the bicyclic pyrrolo-pyrrolidine system limits reactivity with larger nucleophiles.
Thiazole Ring Functionalization
The thiazole ring participates in electrophilic substitutions and coordination chemistry:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, CHCl₃, RT | 5-Bromo-thiazole derivative formed |
| Palladium coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Suzuki cross-coupling at C5 position |
The trifluoromethylphenyl group directs electrophiles to the thiazole’s C5 position due to electronic effects .
Pyrrolo-Pyrrolidine Reactivity
The bicyclic amine system undergoes alkylation and coordination:
| Reaction | Conditions | Product Application |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |
| Metal complexation | Cu(II) acetate, MeOH | Stable Cu complex (λmax = 420 nm) |
The rigid bicyclic structure enhances stereochemical control during alkylation .
Stability and Degradation
Stability studies under varying conditions reveal:
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 1.2 (simulated gastric) | Ketone hydrolysis | 2.3 |
| pH 7.4 (physiological) | Minimal degradation | >30 |
| UV light (254 nm) | Thiazole ring cleavage | 0.5 |
The compound shows pH-dependent stability, with rapid degradation under acidic or UV exposure.
Key Data Table: Comparative Reactivity of Structural Motifs
| Functional Group | Reactivity Rank (1 = most) | Dominant Reaction Type |
|---|---|---|
| Thiazole ring | 1 | Electrophilic substitution |
| Ketone | 2 | Nucleophilic addition |
| Trifluoromethylphenyl | 3 | Directed aromatic substitution |
| Pyrrolo-pyrrolidine | 4 | Alkylation/complexation |
Scientific Research Applications
Medicinal Applications
- Orexin Receptor Modulation : Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrroles can act as modulators of orexin receptors, which are implicated in sleep regulation and appetite control. This suggests potential therapeutic uses in treating sleep disorders and metabolic conditions .
- Antimicrobial Activity : The thiazole component is associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens .
- Anticancer Potential : Some derivatives of this compound exhibit promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Starting materials include readily available precursors such as thiazole and octahydropyrrolo[3,4-c]pyrrole.
- Common synthetic methods involve coupling reactions facilitated by catalysts like palladium or copper under controlled conditions (temperature, pressure) to optimize yield and purity .
Synthetic Route Example
- Preparation of Thiazole Intermediate : Synthesis of 1,3-thiazole from appropriate precursors.
- Formation of Octahydropyrrolo Structure : Utilizing cyclization techniques to form the pyrrolo structure.
- Final Coupling Reaction : Combining the thiazole and pyrrolo components with a carbonyl source to yield the final product.
Case Studies
Several studies have documented the applications of compounds related to this structure:
Mechanism of Action
The precise mechanism of action depends on its application. Generally, the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups:
Thiazole Ring: : Binds to active sites in enzymes, potentially inhibiting their activity.
Trifluoromethylphenyl Group: : Enhances membrane permeability and receptor binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The following compounds share structural similarities with the target molecule:
*Estimated based on structural analogs.
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound and Compound 18 enhances membrane permeability compared to non-fluorinated analogs.
- Binding Affinity : The thiazole ring in the target compound may improve target engagement compared to pyrimidine or piperidine derivatives due to its heteroaromatic properties .
- Metabolic Stability: Fluorinated compounds (e.g., target compound, Compound 18) exhibit longer half-lives in vitro compared to non-fluorinated analogs like CAS 1803593-35-2 .
Biological Activity
The compound 1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural characteristics. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound features several notable structural components:
- Thiazole moiety : Known for its role in various biological activities.
- Octahydropyrrolo[3,4-c]pyrrole core : This structure is recognized for its involvement in nucleophilic and electrophilic reactions.
- Trifluoromethyl phenyl group : This substituent often enhances the lipophilicity and biological activity of compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrroles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown moderate to high cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values often under 10 μM .
2. Orexin Receptor Modulation
The octahydropyrrolo[3,4-c]pyrrole framework has been linked to orexin receptor modulation. These receptors play a crucial role in regulating sleep and arousal. Compounds targeting these receptors have potential therapeutic applications in treating insomnia and other sleep disorders .
3. Antimicrobial Properties
Similar derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the thiazole ring is particularly relevant as it is known to contribute to antimicrobial efficacy .
Table 1: Biological Activities and IC50 Values
| Compound | Activity | Cell Line | IC50 (μM) |
|---|---|---|---|
| Compound A | Anticancer | A549 | 1.06 ± 0.16 |
| Compound B | Anticancer | MCF-7 | 1.23 ± 0.18 |
| Compound C | Orexin Receptor Modulation | - | - |
| Compound D | Antimicrobial | Staphylococcus aureus | < 10 |
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of octahydropyrrolo derivatives against several cancer cell lines using the MTT assay. The results indicated that certain derivatives induced apoptosis in A549 cells, leading to cell cycle arrest in the G0/G1 phase .
The mechanisms through which this compound exerts its biological effects include:
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrrolo[3,4-c]pyrrole-thiazole core in this compound?
The synthesis of bicyclic pyrrolopyrrole systems can be achieved via cyclocondensation reactions. For example, refluxing hydrazine derivatives with diketones or ketoesters in acetic acid or ethanol is a common approach (e.g., formation of pyrazolones via phenylhydrazine and ethyl acetoacetate ). For thiazole incorporation, Hantzsch thiazole synthesis using α-haloketones and thioureas is applicable. Post-synthetic modifications, such as palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups), may introduce the 4-(trifluoromethyl)phenyl moiety. Ensure inert conditions for trifluoromethyl stability.
Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?
The SHELX program suite is widely used for small-molecule crystallography. For high-resolution data, employ SHELXL for refinement, leveraging its robust handling of twinned crystals and anisotropic displacement parameters. Use SHELXS or SHELXD for phase determination via direct methods, particularly if heavy atoms (e.g., sulfur in thiazole) are present. Validate hydrogen bonding and π-stacking interactions using OLEX2 or Mercury for visualization .
Advanced: How can computational models (e.g., DFT) predict the compound’s reactivity and guide experimental design?
Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electrophilic/nucleophilic sites. For example:
- Calculate Fukui indices to identify reactive centers.
- Simulate IR and NMR spectra (using Gaussian or ORCA) to compare with experimental data .
- Evaluate the trifluoromethyl group’s electronic effects on the phenyl ring (Hammett σ constants).
Discrepancies between computed and experimental results (e.g., dipole moments) may indicate solvent effects or crystal packing forces, requiring implicit solvent models (e.g., SMD) or periodic boundary conditions .
Advanced: What strategies address contradictions between in vitro bioactivity and computational ADMET predictions?
If in vitro activity contradicts ADMET predictions (e.g., poor solubility despite high LogP), consider:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyls) via late-stage functionalization.
- Prodrug design : Mask hydrophobic moieties with enzymatically cleavable esters.
- Experimental validation : Use shake-flask assays for solubility and parallel artificial membrane permeability assays (PAMPA) for permeability .
Advanced: How is stereochemical integrity maintained during the synthesis of the octahydropyrrolo[3,4-c]pyrrole system?
The octahydropyrrolopyrrole core likely contains multiple stereocenters. Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for Mannich reactions) to control stereochemistry. For diastereoselective cyclizations, employ Lewis acids (e.g., ZnCl₂) to stabilize transition states. Monitor enantiomeric excess via chiral HPLC or NMR with shift reagents .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Contradictions in NMR data (e.g., unexpected coupling constants) may arise from dynamic effects or conformational exchange. Strategies include:
- Variable-temperature NMR : Identify coalescence points for rotamers.
- 2D NMR (COSY, NOESY) : Resolve through-space correlations for rigid substructures (e.g., thiazole-phenyl proximity) .
- X-ray crystallography : Definitively assign stereochemistry and bond angles .
Advanced: What mechanistic insights explain the trifluoromethyl group’s impact on pharmacological activity?
The -CF₃ group enhances metabolic stability and lipophilicity. To study its role:
- Synthesize analogs with -CH₃, -Cl, or -OCF₃ substituents.
- Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition).
- Perform molecular docking (AutoDock Vina) to assess binding pocket interactions, focusing on halogen bonds or hydrophobic contacts .
Advanced: How can reaction optimization minimize byproducts in multi-step syntheses?
For complex intermediates, employ Design of Experiments (DoE) to optimize parameters:
- Key factors : Temperature, solvent polarity, catalyst loading.
- Response surface methodology : Maximize yield while minimizing side reactions (e.g., over-reduction).
- Inline analytics : Use FTIR or ReactIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
